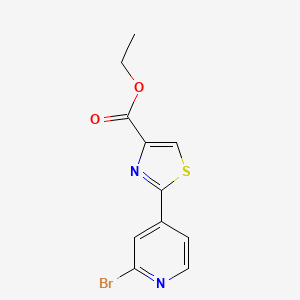
Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-bromopyridine-4-carboxylic acid under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Types of Reactions:
Substitution Reactions: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and potentially leading to new derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: Reagents such as amines and thiols are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives with different biological activities .
科学研究应用
Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials, including dyes and chemical reaction accelerators.
作用机制
The mechanism of action of Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness: Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole and pyridine rings, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives .
生物活性
Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₈BrN₃O₂S
- Molecular Weight : 292.14 g/mol
- Chemical Structure :
C9H8BrN3O2S
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. The presence of the bromine atom in the pyridine ring enhances the compound's lipophilicity, which may improve membrane permeability and increase antimicrobial efficacy .
- Antitumor Activity : Thiazole derivatives are known for their cytotoxic effects on cancer cell lines. This compound has shown promising results in inhibiting cell proliferation in vitro. For instance, compounds with similar thiazole structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
- Enzyme Inhibition : This compound may also act as an inhibitor for specific enzymes involved in cancer progression and inflammation. Inhibitory assays have revealed that certain thiazole derivatives can inhibit kinases such as GSK-3β, which is implicated in various signaling pathways related to cancer and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and bioactivity |
| Thiazole Ring | Essential for cytotoxic activity |
| Carboxylate Group | Contributes to solubility and reactivity |
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating potent antitumor activity .
- Antimicrobial Testing : In a comparative study, this compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited growth at concentrations that were well-tolerated by human cells, suggesting a favorable therapeutic index .
属性
分子式 |
C11H9BrN2O2S |
|---|---|
分子量 |
313.17 g/mol |
IUPAC 名称 |
ethyl 2-(2-bromopyridin-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3 |
InChI 键 |
VXHVIYAOCXZPLR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=NC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















